molecular formula C22H25FN2O4 B2667343 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794781-01-3

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2667343
CAS No.: 1794781-01-3
M. Wt: 400.45
InChI Key: DUBYSACJEOXCTA-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C22H25FN2O4 and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications

Impurity Profile Analysis

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a derivative similar to the compound , was examined for its impurity profile. It's an antagonist used in thrombotic disorder treatments. The study developed an HPLC gradient separation for analyzing byproducts in the bulk drug substance (Thomasberger, Engel, & Feige, 1999).

Drug Discovery and Designer Drugs

A study identified piperazine derivatives in chemical and herbal products, where MT-45, a piperazine derivative, was found as an opiate-like analgesic substance. This reflects the potential application of piperazine derivatives in drug discovery and the regulation of designer drugs (Uchiyama et al., 2013).

Synthesis and Characterization

Research on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a derivative of N-Boc piperazine, involved synthesis and characterization. The study provided insights into molecular structures and intermolecular interactions, which are crucial for understanding the behavior of such compounds in biological systems (Kulkarni et al., 2016).

Dopamine Uptake Inhibition

GBR-12909, a dopamine uptake inhibitor and structurally similar to the query compound, was developed for kilogram-scale synthesis. The research aimed at improving the efficiency and environmental sustainability of the synthesis process, highlighting the relevance of such compounds in neurological research (Ironside et al., 2002).

Antimicrobial Activity

Research on new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including piperazine derivatives, evaluated their antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Crystal Structure Analysis

A study on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the crystal structure of such compounds. This is crucial for understanding the molecular interactions and stability of piperazine derivatives (Faizi, Ahmad, & Golenya, 2016).

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-2-28-20-9-3-17(4-10-20)15-22(27)29-16-21(26)25-13-11-24(12-14-25)19-7-5-18(23)6-8-19/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBYSACJEOXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.